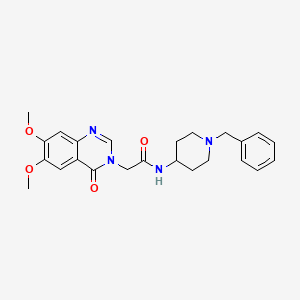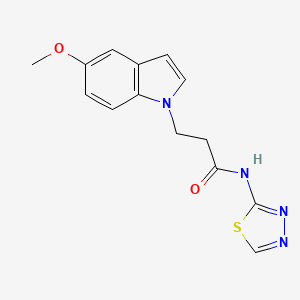![molecular formula C17H15F3N2O3 B4510910 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4510910.png)
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and their derivatives, like 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, involves the reaction of different precursor molecules under specific conditions. For instance, N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, which share structural similarities, are synthesized through interactions of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is confirmed using spectroscopic techniques like NMR and IR spectrometry. These techniques provide information about the presence of specific functional groups and the overall molecular framework. For example, in the synthesis of related compounds, the IR spectra typically contain bands corresponding to alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups. The 1H NMR spectra reveal characteristic peaks indicating the formation of pyrrolidin-2-one derivatives (Rubtsova et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives, including 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, often involves transformations under acidic conditions. Acid-catalyzed transformations of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, lead to furan ring opening and the formation of new fused heterocyclic systems (Stroganova, Vasilin, & Krapivin, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-3-1-4-13(8-12)21-16(24)11-7-15(23)22(9-11)10-14-5-2-6-25-14/h1-6,8,11H,7,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBBBOLYAVBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4510829.png)
![ethyl 4-{[7-fluoro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4510834.png)
![ethyl 5-amino-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4510840.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclohexylacetamide](/img/structure/B4510843.png)

![N-1,3-benzothiazol-2-yl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510857.png)
![2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide](/img/structure/B4510859.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510869.png)

![4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone](/img/structure/B4510902.png)
![4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4510918.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4510928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4510937.png)